N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(3-pentoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-7-11-25-16-10-8-9-15(12-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-10,12H,5-7,11H2,1-4H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVHPCEFWWPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a benzamido compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzamido group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Case Studies
- A study investigated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Thiophene derivatives are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Material Science
In material science, thiophene derivatives are utilized in organic electronics, including organic photovoltaic cells and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes allow for efficient charge transport.
Case Studies
- Research demonstrated that incorporating this compound into polymer matrices improved the conductivity and stability of organic electronic devices .
Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells. Its integration into photovoltaic systems could enhance efficiency due to its high absorption coefficient.
Data Table: Photovoltaic Performance
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations
The 4,5-dimethyl substituents in the target and compounds increase steric bulk, which may improve metabolic stability compared to ethyl ester derivatives (e.g., ’s carboxylates) .
Substituent Diversity: The 3-(pentyloxy)benzamido group in the target provides a long alkoxy chain, enhancing lipophilicity (predicted logP >4) compared to shorter chains (e.g., methoxy in Compound I) . Thioacetamido and cyanoacrylamido groups in analogs () introduce hydrogen-bonding or electrophilic sites, correlating with antioxidant/anti-inflammatory activities .
Biological Activity Trends: Antimicrobial Activity: Compounds I and II () show activity against bacteria/fungi, likely due to aromatic Schiff base moieties ((E)-aryl groups) disrupting microbial membranes . Anti-inflammatory Activity: Ethyl carboxylates in exhibit radical scavenging, attributed to the cyanoacrylamido group’s electron-deficient double bond .
Physicochemical Comparisons
- Lipophilicity : The pentyloxy chain in the target increases logP significantly versus methoxy (Compound I) or methyl (Compound II) groups, suggesting improved membrane permeability but reduced aqueous solubility .
- Acid Dissociation (pKa) : The carboxamide group (pKa ~12.02 in analogs) indicates low protonation at physiological pH, favoring passive diffusion .
Structure-Activity Relationships (SAR)
- Methylation: N-methylation (target) may reduce hydrogen-bond donor capacity, altering target engagement versus unmethylated analogs (e.g., ).
- Alkoxy Chain Length : Longer chains (e.g., pentyloxy) enhance lipophilicity but may reduce metabolic stability due to CYP450 oxidation.
- Heterocyclic Moieties : Imidazole () or piperidinylsulfonyl () groups introduce basicity or polarity, absent in the target .
Biological Activity
N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic compound classified as a thiophene derivative. Its unique chemical structure, characterized by a thiophene ring and various functional groups, suggests potential biological activities that merit investigation. This article explores its biological activity, including antitumor effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₂₀H₂₆N₂O₃S, with a molecular weight of approximately 378.49 g/mol. The presence of the pentyloxy group and the benzamido moiety enhances its chemical reactivity and potential biological activity.
Antitumor Activity
Research indicates that compounds with thiophene structures often exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis.
-
Mechanism of Action :
- Studies have demonstrated that thiophene derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells such as HL-60 .
- The compound's interaction with specific molecular targets is crucial for its mechanism of action, which remains an area of active research.
- Case Studies :
Other Biological Activities
Beyond antitumor effects, this compound may possess other biological activities:
- Antibacterial and Antifungal Properties : Some studies suggest that thiophene derivatives can exhibit antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Compounds within this class have been noted for their potential anti-inflammatory activities .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds, the following table summarizes key features and activities:
| Compound Name | Structure | Notable Biological Activities |
|---|---|---|
| This compound | Structure | Antitumor, antibacterial |
| 2-Aminothiophene | Structure | Antiproliferative |
| 5-Bromo-2-thiophenecarboxylic acid | Structure | Antifungal |
Research Findings
Recent studies have focused on elucidating structure-activity relationships (SARs) among thiophene derivatives. Variations in substituents on the thiophene ring significantly affect biological activity:
- Substituent Effects :
- Experimental Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
